molecular formula C17H14Cl3NO B14287502 1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one CAS No. 116470-85-0

1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one

Cat. No.: B14287502
CAS No.: 116470-85-0
M. Wt: 354.7 g/mol
InChI Key: QWVCQUWPKUVUGP-UHFFFAOYSA-N
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Description

1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one is a chemical compound belonging to the piperidin-4-one family. This class of compounds is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a piperidine ring substituted with chloro and chlorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one typically involves the reaction of ammonium acetate, p-chlorobenzaldehyde, and 3-chloro-2-butanone in ethanol. The mixture is heated to boiling, resulting in the formation of the desired compound . The reaction conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular signaling pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in its biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-2,6-bis(2-chlorophenyl)piperidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity

Properties

CAS No.

116470-85-0

Molecular Formula

C17H14Cl3NO

Molecular Weight

354.7 g/mol

IUPAC Name

1-chloro-2,6-bis(2-chlorophenyl)piperidin-4-one

InChI

InChI=1S/C17H14Cl3NO/c18-14-7-3-1-5-12(14)16-9-11(22)10-17(21(16)20)13-6-2-4-8-15(13)19/h1-8,16-17H,9-10H2

InChI Key

QWVCQUWPKUVUGP-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(CC1=O)C2=CC=CC=C2Cl)Cl)C3=CC=CC=C3Cl

Origin of Product

United States

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